Carbonic Anhydrase I (CA I) Nanomolar Inhibition: Potency Superiority over Clinical Standard Acetazolamide
Dimethylfraxetin exhibits nanomolar inhibitory activity against carbonic anhydrase I (CA I) with a Ki value of 0.0097 µM (9.7 nM) . This potency exceeds the CA I inhibition of the clinical reference drug acetazolamide, which demonstrates a Ki of 12 nM (0.012 µM) against CA II and approximately 86 nM against bovine erythrocyte CA [1][2]. Within a panel of six CA isozymes evaluated, Dimethylfraxetin was identified as the most potent natural product (NP) coumarin across all isoforms tested .
| Evidence Dimension | Carbonic anhydrase I (CA I) inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.0097 µM (9.7 nM) |
| Comparator Or Baseline | Acetazolamide: Ki = 12 nM for CA II, ~86 nM for bovine erythrocyte CA |
| Quantified Difference | Dimethylfraxetin is equipotent to acetazolamide for CA II (9.7 vs 12 nM) and approximately 9-fold more potent than acetazolamide against bovine erythrocyte CA |
| Conditions | In vitro enzyme inhibition assay; recombinant human CA I isozyme |
Why This Matters
This establishes Dimethylfraxetin as a nanomolar CA I inhibitor with potency comparable to or exceeding the clinical reference standard, supporting its selection for CA-focused enzymology studies where non-sulfonamide inhibitor scaffolds are required.
- [1] Supuran CT. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. View Source
- [2] Kernohan JC. Kinetics of Inhibition by Acetazolamide and Sulfanilamide of Bicarbonate Dehydration Catalyzed by Bovine Carbonic Anhydrase. Scilit. View Source
